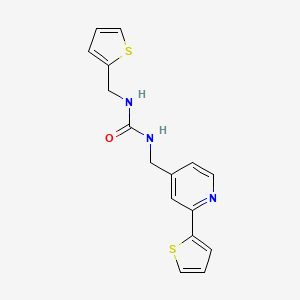

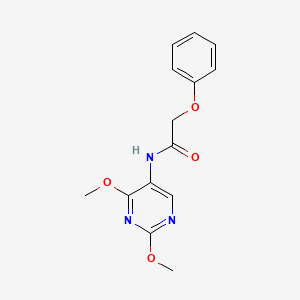

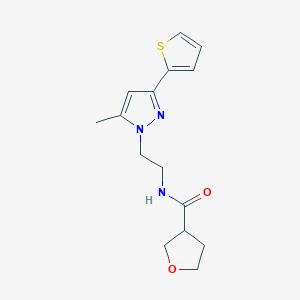

![molecular formula C16H26N2O3 B2967392 Tert-butyl 8-(prop-2-enoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate CAS No. 2396580-52-0](/img/structure/B2967392.png)

Tert-butyl 8-(prop-2-enoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 8-(prop-2-enoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. 5]decane-2-carboxylate.

Applications De Recherche Scientifique

Supramolecular Arrangements and Crystallography

Research on cyclohexane-spirohydantoin derivatives, which share structural similarities with tert-butyl 8-(prop-2-enoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate, has provided insights into supramolecular arrangements influenced by substituents on the cyclohexane ring. These studies highlight the absence of solvent molecules in crystals and the formation of distinct structures based on interactions between hydantoin rings, contributing to our understanding of molecular and crystal structures in related compounds (Graus et al., 2010).

Conformational Analysis and Peptide Synthesis

The synthesis and conformational analysis of spirolactams, closely related to this compound, have been explored for their potential as pseudopeptides in peptide synthesis. These studies offer insights into their use as constrained surrogates for dipeptides, highlighting their roles in mimicking gamma-turns and type II beta-turns, which could have implications for drug design and protein engineering (Fernandez et al., 2002).

Stereochemistry and NMR Spectroscopy

Investigations into the relative configuration of diazaspiro[4.5]decanes, analogous to this compound, have been conducted using NMR spectroscopy. These studies are crucial for understanding the stereochemical preferences and conformational behavior of spirocyclic compounds, which are valuable in the development of novel therapeutics and materials (Guerrero-Alvarez et al., 2004).

Spirocycle Synthesis and Chemical Reactivity

Research on the synthesis of spirocyclic compounds, including methodologies applicable to this compound, focuses on developing efficient routes for the construction of these complex molecules. This area of study is integral to advancing our capabilities in synthesizing novel compounds with potential applications in pharmaceuticals, materials science, and organic chemistry (Meyers et al., 2009).

Spirocompound Applications in Organic Synthesis

The utility of this compound and related spirocompounds in organic synthesis is exemplified by their roles in the synthesis of acetylenes through decarboxylative elimination of enol triflates. This process underscores the versatility of spirocyclic compounds in facilitating novel synthetic pathways, contributing to the broader field of organic synthesis (Fleming & Ramarao, 2004).

Propriétés

IUPAC Name |

tert-butyl 8-prop-2-enoyl-2,8-diazaspiro[4.5]decane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O3/c1-5-13(19)17-9-6-16(7-10-17)8-11-18(12-16)14(20)21-15(2,3)4/h5H,1,6-12H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWBLFGHOKOBTAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(C1)CCN(CC2)C(=O)C=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

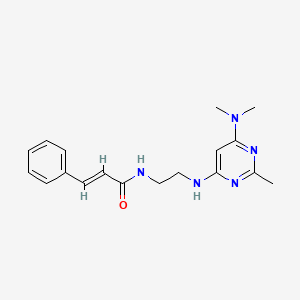

![{3-[(Diethylamino)methyl]phenyl}methanamine](/img/structure/B2967311.png)

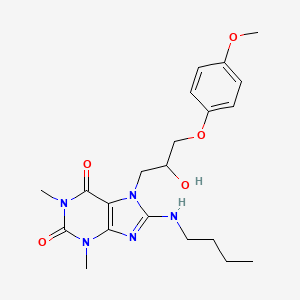

![2-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2967312.png)

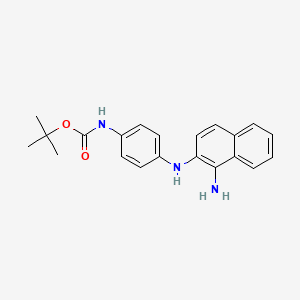

![3-[1,1'-Biphenyl]-4-yl-1H-pyrazole](/img/structure/B2967315.png)

![Methyl 2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2967322.png)

![N-(3-chloro-2-methylphenyl)-N'-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B2967326.png)